molecular formula C7H7N3O2S B8323295 N-(6-cyanopyridin-3-yl)methanesulfonamide

N-(6-cyanopyridin-3-yl)methanesulfonamide

Cat. No. B8323295
M. Wt: 197.22 g/mol
InChI Key: ACCSXRXZMLFNEY-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

5-Amino-2-cyanopyridine (5 g) was dissolved in pyridine (30 ml). The solution was cooled to 0° C. and to the solution was added dropwise methanesulfonyl chloride (3.6 ml), followed by stirring at room temperature for 17 hours. The resulting mixture was concentrated under reduced pressure, extracted with water and dichloromethane, and then dried. The obtained residue was purified by column-chromatography (hexane/ethyl acetate=2/1) to yield an orange colored solid (6.4 g, 77%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH3:10][S:11](Cl)(=[O:13])=[O:12]>N1C=CC=CC=1>[CH3:10][S:11]([NH:1][C:2]1[CH:7]=[N:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1)(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with water and dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column-chromatography (hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CS(=O)(=O)NC=1C=NC(=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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